3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid
Overview
Description
“3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is a derivative of adamantane . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It has a unique cage-like structure, which is composed of three cyclohexane rings arranged in the “armchair” conformation . This molecule contains a total of 43 bonds. There are 23 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 4 six-membered rings, 3 eight-membered rings, 3 carboxylic acids (aliphatic), and 3 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” is characterized by its adamantane core, which is a highly symmetrical cage-like structure composed of three fused cyclohexane rings in chair conformations . It also contains three carboxylic acid groups, which contribute to its reactivity .
Scientific Research Applications
Synthesis and Physicochemical Properties
- A study by Ivleva et al. (2017) focused on the synthesis of triesters of 3,5-bis(carboxymethyl)-1-adamantanecarboxylic acid, examining their physicochemical and thermo-oxidative properties. These properties were compared to those of trioctyl trimellitate, used in plasticizers and lubricating materials (Ivleva et al., 2017).
Molecular Recognition and Complex Formation
- The adaptability of molecules related to 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid was demonstrated by Karle, Ranganathan, and Haridas (1997). They described the synthesis and crystal structures of related compounds, noting their ability to form one-dimensional motifs, such as infinite zig-zag ribbons, with different assembling partners (Karle, Ranganathan, & Haridas, 1997).
Building Blocks for Molecular Channels
- Basarić et al. (2007) explored adamantane-oxalamide derivatives as novel building blocks for molecular channels. They studied the crystal packing and hydrogen-bonded networks of these structures, revealing the potential for creating channels filled by discrete solvent molecules (Basarić et al., 2007).
Metal-Organic Frameworks
- Senchyk et al. (2013) investigated bistriazoles and adamantane-based carboxylic acids, including 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid, for constructing metal-organic frameworks. Their research highlighted the potential of these materials in forming unique network topologies useful in various applications (Senchyk et al., 2013).
Synthesis of Derivatives and Applications
- Ivleva, Kazakova, and Klimochkin (2020) developed methods for synthesizing derivatives of 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid, broadening the scope of its applications in various fields (Ivleva, Kazakova, & Klimochkin, 2020).
Adamantane Derivatives in Chemical Synthesis
- Moiseev and Konovalova (1982) synthesized various adamantane derivatives, shedding light on the versatility of adamantane-based compounds like 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid in chemical synthesis (Moiseev & Konovalova, 1982).
Polycarboxylic Acids Synthesis
- Ivleva et al. (2015) conducted a study on the synthesis of substituted adamantane carboxylic acids, including 3-carboxymethyl-1-adamantanecarboxylic acids, demonstrating the feasibility of creating polycarboxylic acids with diverse structural features (Ivleva et al., 2015).
Adamantane in Nanotechnology and Medicine
- Liu et al. (2010) investigated adamantane conjugates for potential applications in treating iron overload diseases. Though the specific structure of 3,5-bis(carboxymethyl)adamantane-1-carboxylic acid was not mentioned, the study highlights the broader application of adamantane structures in medical research (Liu et al., 2010).
Future Directions
The future directions for “3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid” and similar adamantane derivatives are promising. They have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
properties
IUPAC Name |
3,5-bis(carboxymethyl)adamantane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-10(17)4-13-1-9-2-14(6-13,5-11(18)19)8-15(3-9,7-13)12(20)21/h9H,1-8H2,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPXQUPXOFJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(carboxymethyl)adamantane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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